molecular formula C10H12O4 B134019 3,4,5-Trimethoxybenzaldehyde CAS No. 86-81-7

3,4,5-Trimethoxybenzaldehyde

Cat. No. B134019
CAS RN: 86-81-7
M. Wt: 196.2 g/mol
InChI Key: OPHQOIGEOHXOGX-UHFFFAOYSA-N
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Patent
US04065504

Procedure details

U.S. Pat. No. 3,855,306 discloses methylation of 5-hydroxyvanillin (initially prepared from vanillin by bromination and subsequent hydrolysis) with dimethyl sulfate in the presence of an alkali carbonate in an organic medium such as acetone. 3,4,5,-Trimethoxybenzaldehyde in yields of about 94% are obtained in this method, but the reaction is slow and operating with organic solvents presents disadvantages of operation and cost.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1C(O)=C(OC)C=C(C=1)C=O.[O:13]=[CH:14][C:15]1[CH:23]=[CH:22][C:20]([OH:21])=[C:17]([O:18][CH3:19])[CH:16]=1.S(OC)(O[CH3:28])(=O)=O.C(=O)([O-])[O-]>CC(C)=O>[CH3:19][O:18][C:17]1[CH:16]=[C:15]([CH:23]=[C:22]([O:1][CH3:2])[C:20]=1[O:21][CH3:28])[CH:14]=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C(=C(C=C(C=O)C1)OC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=O)C=C(C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04065504

Procedure details

U.S. Pat. No. 3,855,306 discloses methylation of 5-hydroxyvanillin (initially prepared from vanillin by bromination and subsequent hydrolysis) with dimethyl sulfate in the presence of an alkali carbonate in an organic medium such as acetone. 3,4,5,-Trimethoxybenzaldehyde in yields of about 94% are obtained in this method, but the reaction is slow and operating with organic solvents presents disadvantages of operation and cost.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1C(O)=C(OC)C=C(C=1)C=O.[O:13]=[CH:14][C:15]1[CH:23]=[CH:22][C:20]([OH:21])=[C:17]([O:18][CH3:19])[CH:16]=1.S(OC)(O[CH3:28])(=O)=O.C(=O)([O-])[O-]>CC(C)=O>[CH3:19][O:18][C:17]1[CH:16]=[C:15]([CH:23]=[C:22]([O:1][CH3:2])[C:20]=1[O:21][CH3:28])[CH:14]=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C(=C(C=C(C=O)C1)OC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=O)C=C(C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.